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molecular formula C9H12BrNO B578161 3-Bromo-6-isopropoxy-2-methylpyridine CAS No. 1239611-34-7

3-Bromo-6-isopropoxy-2-methylpyridine

Cat. No. B578161
M. Wt: 230.105
InChI Key: GYOFZTOVTHSQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367838B2

Procedure details

The title compound was prepared from 3-bromo-6-hydroxy-2-methylpyridine and isopropanol in analogy to Example 9c): colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[N:4][C:5]([OH:8])=[CH:6][CH:7]=1.[CH:10](O)([CH3:12])[CH3:11]>>[Br:1][C:2]1[C:3]([CH3:9])=[N:4][C:5]([O:8][CH:10]([CH3:12])[CH3:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=CC1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)OC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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